Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
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Overview
Description
Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- is a complex organic compound with a unique structure that includes a methoxy-nitrophenyl group, a methyl-imidazolyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- typically involves multiple steps. One common route starts with the nitration of p-methoxyacetophenone to produce 4-methoxy-3-nitroacetophenone . This intermediate is then subjected to further reactions to introduce the imidazole and thioether groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- can undergo several types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like Raney nickel for reductive methylation , and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amines, while substitution reactions could introduce a variety of functional groups in place of the methoxy group.
Scientific Research Applications
Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as biological probes or therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The nitro and methoxy groups, along with the imidazole ring, can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-3-nitroacetophenone: A precursor in the synthesis of the target compound.
N-(4-Methoxy-3-nitrophenyl)acetamide: Another related compound with similar functional groups.
Uniqueness
What sets Acetonitrile, ((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- apart is its combination of functional groups and the presence of the thioether linkage, which can impart unique chemical and biological properties not found in its simpler analogs.
Properties
CAS No. |
77952-82-0 |
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Molecular Formula |
C14H13N5O5S |
Molecular Weight |
363.35 g/mol |
IUPAC Name |
2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C14H13N5O5S/c1-9-16-13(19(22)23)14(25-6-5-15)17(9)8-10-3-4-12(24-2)11(7-10)18(20)21/h3-4,7H,6,8H2,1-2H3 |
InChI Key |
JYXLTNKUKFFNMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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